3-(2-Methylphenyl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYOTDGHRZDHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-74-8 | |
| Record name | 3-(2-methylphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategies for 3 2 Methylphenyl Propan 1 Amine
Retrosynthetic Disconnections and Pathway Analysis for 3-(2-Methylphenyl)propan-1-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available precursors. For this compound, several key disconnections can be considered.
A primary and highly effective disconnection strategy targets the carbon-nitrogen (C-N) bond. youtube.com This approach is advantageous as it often leads to a convergent synthesis, where two fragments of similar complexity are combined late in the sequence. youtube.com This specific disconnection points to a reductive amination pathway, a reliable method for forming amines. youtube.comwikipedia.org The precursors identified through this disconnection are 3-(2-methylphenyl)propanal (B99241) and a suitable amine source, such as ammonia (B1221849) or a protected amine equivalent.
Another viable retrosynthetic approach involves disconnecting a carbon-carbon (C-C) bond within the propyl chain. This strategy might lead back to simpler starting materials like a substituted toluene (B28343) derivative and a three-carbon synthon. However, this route can be more complex due to the challenges of controlling regioselectivity during the C-C bond formation step.
The table below summarizes the primary retrosynthetic disconnections for this compound.
| Disconnection | Bond Cleaved | Precursors | Key Forward Reaction |
| Reductive Amination | C-N | 3-(2-Methylphenyl)propanal, Ammonia | Reductive Amination |
| Friedel-Crafts Acylation | C-C (Aryl-Propyl) | 2-Methylbenzoyl chloride, Ethylene (B1197577) | Friedel-Crafts Acylation, Reduction |
| Grignard Reaction | C-C (Propyl Chain) | 2-Methylbenzyl bromide, Ethylene oxide | Grignard Reaction, Further functional group interconversions |
Classical and Contemporary Approaches to this compound Synthesis
The synthesis of this compound can be achieved through various classical and modern organic chemistry reactions. These methods range from well-established procedures to novel, more efficient strategies.
Reductive Amination Strategies Involving 2-Methylphenyl-Substituted Carbonyl Precursors
Reductive amination is a cornerstone in the synthesis of amines and is particularly well-suited for preparing this compound. wikipedia.org This two-step, one-pot process involves the reaction of a carbonyl compound, in this case, 3-(2-methylphenyl)propanal, with an amine source to form an imine intermediate, which is then reduced to the target amine. wikipedia.org
The choice of reducing agent is critical for the success of the reaction. Common hydride reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgunive.it Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the imine in the presence of the starting aldehyde. wikipedia.org The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org
Recent advancements have focused on developing more sustainable and efficient reductive amination protocols. For instance, the use of recyclable iron-based Lewis acid catalysts, such as Aquivion-Fe, has been shown to promote imine formation effectively. unive.it This method offers the advantage of using a non-toxic metal catalyst in greener solvents. unive.it
The following table outlines various reducing agents used in the reductive amination for the synthesis of arylpropanamines.
| Reducing Agent | Catalyst (if any) | Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | None | Methanol, Ethanol | Readily available, cost-effective. unive.it |
| Sodium Cyanoborohydride (NaBH₃CN) | None | Methanol, Acetonitrile | Mild, selective for imine reduction. wikipedia.org |
| Hydrogen (H₂) | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Various | Catalytic, atom-economical. wikipedia.org |
| Sodium Triacetoxyborohydride (STAB) | None | Dichloromethane, Acetic Acid | Mild, effective for a wide range of substrates. |
| Aquivion-Fe/NaBH₄ | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | Recyclable catalyst, greener solvent. unive.it |
Multi-step Organic Synthesis Routes from Readily Available Starting Materials
Multi-step syntheses provide a versatile platform for constructing complex molecules like this compound from simple, readily available precursors. libretexts.org A common strategy begins with a Friedel-Crafts acylation reaction. youtube.com In this approach, 2-methylbenzoyl chloride can be reacted with ethylene in the presence of a Lewis acid catalyst to form an intermediate ketone. Subsequent reduction of the ketone and further functional group manipulations can lead to the desired amine.
Another multi-step route might involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. libretexts.org For example, starting with a substituted propylbenzene, nitration would introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents. This nitro group can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.
Novel Amination Reactions for Arylpropanamines
The development of novel amination reactions offers new avenues for the synthesis of arylpropanamines with improved efficiency and selectivity. nih.govmdpi.com One such area of active research is the use of nitrogen-centered radicals for C-H amination reactions. nih.govacs.org These reactions can, in some cases, directly install an amino group onto an existing hydrocarbon framework, bypassing the need for pre-functionalized starting materials.
For example, aminium radicals can be generated from various precursors under either photochemical or ground-state conditions and can participate in intramolecular C-H amination to form nitrogen-containing heterocycles. nih.gov While direct intermolecular amination of an unactivated C-H bond on a propyl chain remains a challenge, related methodologies for the amination of arenes are well-established and can be adapted. acs.org
Another innovative approach involves the vicarious nucleophilic substitution (VNS) of hydrogen. organic-chemistry.org Reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) have been developed for the direct amination of electron-deficient aromatic rings. organic-chemistry.org While not directly applicable to the synthesis of this compound from an unactivated arene, these methods highlight the ongoing efforts to create more direct and efficient C-N bond-forming reactions.
Catalytic Transformations in the Synthesis of this compound and its Analogs
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogs benefits significantly from various catalytic transformations.
Transition Metal-Catalyzed Methods for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. acs.orgacs.org While direct C(sp³)-N bond formation remains an area of active development, related palladium-catalyzed reactions are widely used for the synthesis of anilines and other aromatic amines. acs.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
In the context of synthesizing analogs of this compound, iridium-catalyzed C-H bond additions to imines represent a powerful strategy. nih.gov These reactions can directly couple an aromatic C-H bond with an imine, leading to the formation of a new C-C bond and ultimately, after reduction, a new amine. Rhodium(III)-catalyzed syntheses have also been reported for related transformations. nih.gov
Furthermore, iron-catalyzed direct C-H amination of arenes has emerged as a promising method. acs.org These reactions can be performed under mild, redox-neutral conditions and exhibit a broad substrate scope, making them attractive for late-stage functionalization of complex molecules. acs.org The development of such catalytic systems continues to push the boundaries of what is possible in the synthesis of arylpropanamines.
The following table provides examples of transition metal-catalyzed reactions relevant to the synthesis of arylpropanamines.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Aryl halide, Amine | Forms C(aryl)-N bonds, widely applicable. acs.org |
| [Ir(coe)₂Cl]₂ / Ligand | Asymmetric Hydroamination | Bicyclic alkene, Aniline | High enantioselectivity for certain substrates. |
| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Functionalization | Aryl ketone oxime, Aldehyde | High functional group compatibility. nih.gov |
| Fe Catalyst | Direct C-H Amination | Arene, Aminating reagent | Mild conditions, broad scope. acs.org |
Biocatalytic and Enzymatic Approaches for Stereoselective Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high enantioselectivity. researchgate.netrsc.org
Transaminases (TAs), particularly amine transaminases (ATAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com The synthesis of enantiomerically pure this compound could be achieved via the transamination of 3-(2-methylphenyl)propanal or the corresponding ketone. These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to the carbonyl substrate. nih.govresearchgate.net
Reductive aminases (RedAms) are another class of enzymes that catalyze the direct reductive amination of ketones and aldehydes, offering high atom economy. Both (R)- and (S)-selective transaminases and reductive aminases have been developed through screening and protein engineering, allowing for access to either enantiomer of the target amine. researchgate.netmdpi.com The application of immobilized whole-cell biocatalysts with transaminase activity has been successfully used for the synthesis of various 1-phenylpropan-2-amine derivatives with high conversion and excellent enantiomeric excess (>99% ee). researchgate.net
| Enzyme Type | Substrate | Amine Donor | Potential Product |
| (R)- or (S)-Transaminase | 3-(2-Methylphenyl)propanal | Isopropylamine, L-Alanine | (R)- or (S)-3-(2-Methylphenyl)propan-1-amine |
| Reductive Aminase | 3-(2-Methylphenyl)propanal | Ammonia | (R)- or (S)-3-(2-Methylphenyl)propan-1-amine |
Table 2: Biocatalytic Synthesis of this compound
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edu For the synthesis of enantiopure this compound, a DKR could be applied to a racemic mixture of a suitable precursor.
One common DKR strategy involves the combination of a metal catalyst for racemization and an enzyme for the stereoselective transformation. For example, a palladium nanocatalyst can be used for the racemization of primary amines, while a lipase, such as Novozym-435, can selectively acylate one enantiomer. organic-chemistry.org This approach has been successfully applied to various primary amines, achieving high yields (85-99%) and excellent enantiomeric excesses (97-99% ee). organic-chemistry.org Another approach is the use of imine reductases in a dynamic kinetic resolution-reductive amination of 2-phenylpropanal (B145474) derivatives, which has yielded β-arylpropylamines with excellent conversion and enantioselectivity (90% to >99% ee). researchgate.net
| DKR Component | Function | Example |
| Racemization Catalyst | Interconverts enantiomers of the starting material | Palladium nanocatalyst, Acid/Base catalysis |
| Resolution Catalyst | Selectively reacts with one enantiomer | Lipase (e.g., Novozym-435), Imine Reductase |
Table 3: Components of a Dynamic Kinetic Resolution for Chiral Amine Synthesis
Organocatalysis in Arylpropanamine Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. mdpi.comprinceton.edu Organocatalysts offer the advantages of being metal-free, often less sensitive to air and moisture, and readily available. amazonaws.com
For the synthesis of arylpropanamines, organocatalysis can be employed in various key bond-forming reactions. For instance, chiral phosphoric acids or thiourea (B124793) derivatives can activate imines towards nucleophilic attack, enabling enantioselective reductions or additions. princeton.edu Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which can be used to construct the carbon backbone of this compound. wikipedia.org The organocatalytic reduction of enamines using trichlorosilane (B8805176) has also been shown to be an effective method for the asymmetric synthesis of β-amino acids, a strategy that could be adapted for the synthesis of the target amine. nih.gov While specific applications of organocatalysis for the direct synthesis of this compound are not explicitly detailed in the search results, the general principles of iminium and enamine catalysis provide a versatile toolkit for its asymmetric construction. princeton.edu
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by improving efficiency and minimizing waste and the use of hazardous substances. jocpr.comraijmr.com
Atom Economy
A core principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com Reactions with high atom economy, such as catalytic hydrogenations and hydroaminations, are considered "greener" as they generate minimal waste. jocpr.comacs.org Transition-metal catalyzed hydroamination, the direct addition of an amine to an alkene, is a particularly attractive and atom-economical route for synthesizing amines. acs.org
Biocatalytic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to amine synthesis. acs.org Transaminases (TAs), in particular, have emerged as highly effective biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. uniovi.esrsc.org This method is highly relevant for producing enantiomerically pure forms of amines, which is crucial in the pharmaceutical industry. mdpi.comresearchgate.net
The key advantages of using transaminases include:
High Enantioselectivity: Production of optically pure amines (e.e. >99%). mdpi.com
Mild Reaction Conditions: Reactions are typically run in aqueous buffer solutions at or near room temperature. uniovi.es
Environmental Benignity: Avoids the use of heavy metal catalysts and harsh reagents. rsc.org
A potential biocatalytic route to chiral this compound would involve the transamination of 3-(2-methylphenyl)propan-2-one using a suitable amine donor and a specific ω-transaminase enzyme. uniovi.esresearchgate.net
Hydrogen Borrowing Catalysis
The "hydrogen borrowing" strategy, also known as catalytic amination of alcohols, is another sustainable method for C-N bond formation. rug.nl This process involves the temporary oxidation of a primary alcohol to an aldehyde by a transition-metal catalyst. The aldehyde then reacts with an amine (like ammonia) to form an imine. In the final step, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst.
This methodology is highly atom-economical, with water being the only byproduct. rug.nl It allows for the direct conversion of alcohols, which can often be derived from renewable biomass sources, into valuable amines without the need for pre-functionalization or stoichiometric oxidizing/reducing agents. rug.nl The synthesis of this compound via this route would start from 3-(2-methylphenyl)propan-1-ol.
Chemical Reactivity, Transformation, and Mechanistic Investigations of 3 2 Methylphenyl Propan 1 Amine
Functional Group Transformations and Derivatization Strategies
The strategic modification of 3-(2-methylphenyl)propan-1-amine involves reactions that target either the nucleophilic amine or the electron-rich aromatic ring. These transformations are fundamental for creating a diverse range of derivatives. researchgate.netscribd.com
The primary amine group of this compound is a key site for nucleophilic reactions, readily undergoing acylation and alkylation to yield a variety of amide and substituted amine derivatives.
Acylation: This reaction typically involves treating the amine with an acylating agent such as an acid chloride or anhydride. google.com For instance, the reaction with acetyl chloride in the presence of a base would yield N-(3-(2-methylphenyl)propyl)acetamide. The acylation of aromatic amines is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. google.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.
Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides. mnstate.edu This reaction can proceed in a stepwise manner to produce secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if excess alkylating agent is used. mnstate.edulibretexts.org For example, reaction with an alkyl halide (R-X) can produce N-alkyl-3-(2-methylphenyl)propan-1-amine and N,N-dialkyl-3-(2-methylphenyl)propan-1-amine. The Gabriel synthesis offers an alternative route for preparing primary amines and can be adapted for derivatization. libretexts.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is another effective method for introducing alkyl groups. libretexts.org
Table 1: Examples of Functional Group Transformations at the Primary Amine
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Triethylamine | Amide |
| Acylation | Acetic anhydride | Amide |
| Alkylation | Methyl iodide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Reductive Amination | Acetone, NaBH₃CN | Isopropyl-substituted Secondary Amine |
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methyl group (-CH₃) and the 3-aminopropyl group (-CH₂CH₂CH₂NH₂). Both are ortho-, para-directing activators. minia.edu.eglkouniv.ac.in The reaction proceeds via a two-step mechanism, starting with the rate-determining attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comdalalinstitute.com A subsequent deprotonation step restores the aromaticity. masterorganicchemistry.com
The directing effects of the two substituents must be considered:
The methyl group at position 2 directs incoming electrophiles to positions 4 and 6.
The 3-aminopropyl group at position 1 directs incoming electrophiles to positions 3 and 5.
The combination of these effects suggests that positions 3, 4, 5, and 6 are all activated. The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance from the substituents playing a significant role. For example, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely yield a mixture of substituted isomers. minia.edu.eg
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating Group(s) | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| 3 | 3-Aminopropyl | Moderate | Favorable |
| 4 | Methyl | Low | Highly Favorable |
| 5 | 3-Aminopropyl | Low | Favorable |
| 6 | Methyl | High (next to propyl chain) | Less Favorable |
The structure of this compound, containing a terminal primary amine separated from the aromatic ring by a three-carbon chain, is suitable for intramolecular cyclization reactions to form nitrogen-containing heterocycles. chemicalbook.com Such reactions are pivotal in the synthesis of various biologically active compounds. researchgate.net
One potential cyclization pathway involves the reaction with dialkyl carbonates to form six-membered cyclic carbamates (1,3-oxazinan-2-ones). This reaction proceeds through an initial intermolecular reaction to form a linear carbamate (B1207046) intermediate, followed by an intramolecular cyclization. researchgate.net Other synthetic strategies could lead to the formation of fused heterocyclic systems. For example, under specific conditions, reactions that involve both the amine and the aromatic ring can lead to the formation of tetrahydroquinoline derivatives or other related fused heterocycles. The synthesis of pyranopyrazoles and other heterocyclic systems often involves cyclization steps. aablocks.com
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing synthetic routes. This involves studying reaction kinetics and identifying key intermediates.
Kinetic studies provide insight into the sequence of steps in a reaction mechanism and help identify the rate-determining step.
For electrophilic aromatic substitution , the first step—the attack of the electrophile to form the arenium ion—is typically the slow, rate-determining step because it involves the disruption of the aromatic system. masterorganicchemistry.com The rate of reaction is influenced by the nature of the substituents on the aromatic ring. The presence of two electron-donating groups on the phenyl ring of this compound significantly increases the rate of EAS compared to benzene (B151609). lkouniv.ac.inmasterorganicchemistry.com
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism.
In electrophilic aromatic substitution , the key intermediate is the arenium ion (sigma complex). minia.edu.egmasterorganicchemistry.com This carbocation is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the site of electrophilic attack.
For reactions involving the amine group, such as reductive amination , the initial reaction between the amine and a carbonyl compound forms a tetrahedral carbinolamine intermediate, which then dehydrates to form an imine (or enamine for secondary amines). This imine is the intermediate that is subsequently reduced. libretexts.org
In cyclization reactions , such as the formation of cyclic carbamates from amines and dialkyl carbonates, a tetrahedral intermediate is formed upon the nucleophilic attack of the amine on the carbonyl group of the carbonate. researchgate.net
Studies of related amine transformations have identified other types of intermediates. For example, in a metal-free synthesis of α,β-unsaturated aldehydes from alkenes, a cationic iminium intermediate was identified as a key reactive species. cardiff.ac.uk
Table 3: Key Intermediates in Transformations of this compound
| Reaction Type | Key Intermediate(s) |
|---|---|
| Electrophilic Aromatic Substitution | Arenium ion (Sigma Complex) |
| Reductive Amination | Carbinolamine, Imine |
| Acylation | Tetrahedral addition intermediate |
| Cyclization (with carbonates) | Linear carbamate, Tetrahedral intermediate |
Investigation of Catalytic Cycles and Active Species in Metal-Catalyzed Reactions
While specific mechanistic studies detailing the catalytic cycles and active species for reactions directly involving this compound are not extensively documented in publicly available literature, its reactivity in metal-catalyzed transformations can be inferred from well-established mechanisms for similar aliphatic and benzylic amines. The presence of a primary amine and an aromatic ring with an ortho-methyl group provides multiple sites for catalytic intervention, primarily through C-H bond activation or reactions involving the amine functionality.
Metal-catalyzed reactions are central to modern organic synthesis, and understanding their mechanisms is crucial for optimizing reaction conditions and developing new transformations. rsc.org These reactions typically proceed through a series of elementary steps involving the metal center, which constitutes the catalytic cycle. Key steps often include oxidative addition, reductive elimination, migratory insertion, and C-H activation. researchgate.netchemrxiv.org For substrates like this compound, palladium, rhodium, and iridium catalysts are frequently employed. acs.orgnih.govacs.org
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a powerful tool for C-H functionalization. snnu.edu.cn The amine group in this compound can act as a directing group, facilitating the activation of otherwise unreactive C-H bonds. The catalytic cycle for a typical Pd-catalyzed C-H arylation often involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) manifold.
In a Pd(0)/Pd(II) cycle, the process generally initiates with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. A concerted metalation-deprotonation (CMD) step, often assisted by a base, leads to the formation of a palladacycle intermediate. snnu.edu.cn Subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.
Alternatively, a Pd(II)/Pd(0) cycle can commence with the C-H activation of the substrate by a Pd(II) salt, forming a Pd(II)-alkyl intermediate. This species can then undergo further transformations. snnu.edu.cn For more challenging reactions, a Pd(II)/Pd(IV) cycle may be operative, where the Pd(II)-alkyl intermediate undergoes oxidation to a Pd(IV) species, followed by reductive elimination. nih.gov
| Catalyst System | Reaction Type | Proposed Active Species | Key Mechanistic Steps | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | C(sp³)-H Arylation | LₙPd(0), LₙPd(II)-Aryl | Oxidative Addition, CMD, Reductive Elimination | snnu.edu.cn |
| [CpRhCl₂]₂ | C-H Alkylation | [CpRh(III)] | C-H Activation, Insertion, Protolysis | researchgate.net |
| [Ir(cod)Cl]₂ / Ligand | Asymmetric Hydrogenation | [Ir(III)-H] | Imine Formation, Hydride Transfer | acs.org |
Rhodium and Iridium-Catalyzed Reactions
Rhodium and iridium catalysts are particularly effective for hydroamination and asymmetric hydrogenation reactions, which could be relevant to the synthesis of this compound or its derivatives. acs.orgacs.org In a hydroamination reaction, an amine is added across a carbon-carbon double bond. For a substrate like 2-methylstyrene, a precursor to this compound, a rhodium-catalyzed process could proceed via the formation of a rhodium-hydride species. Insertion of the alkene into the Rh-H bond would be followed by nucleophilic attack of the amine. acs.org
Iridium catalysts, often in combination with chiral ligands, are renowned for their efficiency in the asymmetric hydrogenation of imines to produce chiral amines. acs.orgnih.gov The synthesis of an enantiomerically pure form of this compound could potentially be achieved through the asymmetric hydrogenation of the corresponding imine. The active catalytic species is typically an iridium-hydride complex. The catalytic cycle would involve the coordination of the imine to the iridium center, followed by the insertion of the C=N bond into the Ir-H bond, and finally, release of the chiral amine product.
Formation via Reductive Amination
Reductive amination is a common method for synthesizing amines from carbonyl compounds. libretexts.org The synthesis of this compound could be envisioned via the reductive amination of 3-(2-methylphenyl)propanal (B99241). This two-step process involves the initial formation of an imine through the reaction of the aldehyde with ammonia (B1221849), followed by the reduction of the imine. libretexts.org While this is often carried out with stoichiometric reducing agents, catalytic variants using metal catalysts like nickel are also known. libretexts.org The active species in such a catalytic hydrogenation would be a metal-hydride, which reduces the imine to the corresponding amine.
| Reaction | Catalyst | Ligand/Additive | General Substrate Scope | Ref. |
|---|---|---|---|---|
| Anti-Markovnikov Hydroamination | Organic Photoredox Catalyst | Thiophenol | Styrenes, Aliphatic Alkenes | nih.govrsc.org |
| Pd-Catalyzed Hydroamination | Pd(OTf)₂ | DPPF, TfOH | Vinyl Arenes, Anilines | acs.org |
| Ni-Catalyzed C(sp³)-H Alkylation | Ni(acac)₂ | dppbz | Aliphatic Amides, Alkyl Halides | rsc.org |
| Ir-Catalyzed Reductive Amination | [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Ketones, Primary Alkyl Amines | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methylphenyl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Applications for Proton and Carbon Framework Elucidation
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques. They are used to map out the proton and carbon skeletons of a molecule, respectively. Analysis of chemical shifts, signal integrations, and coupling patterns in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the assignment of each hydrogen and carbon atom to its specific position within the molecular structure. However, no publicly available datasets containing these spectra for 3-(2-Methylphenyl)propan-1-amine were found.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide deeper insights by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) establishes connections between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two to three bonds), which is crucial for piecing together the complete molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is vital for determining stereochemistry and conformational details.
The search for any of these 2D NMR spectra for this compound was unsuccessful.
¹⁵N NMR Spectroscopy for Nitrogen Atom Environment Characterization
¹⁵N NMR spectroscopy is a specialized technique used to directly observe the nitrogen atom within a molecule. Although less sensitive than ¹H NMR, it provides valuable information about the electronic environment of the nitrogen atom, including its bonding and oxidation state. Specific ¹⁵N NMR data for the amine group in this compound could not be retrieved.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing characteristic frequencies corresponding to specific bond vibrations (e.g., N-H stretching and bending for the amine group, C-H stretching for aromatic and aliphatic parts, and C=C stretching for the benzene (B151609) ring). No detailed list of IR absorption bands for this compound was found in the conducted searches.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly useful for identifying non-polar bonds and symmetric vibrations, such as those in the aromatic ring. The search did not uncover any Raman spectral data for the target compound.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with the molecular formula C10H15N, the nominal molecular weight is 149 g/mol . wikipedia.orgnih.gov In a typical mass spectrum, the molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) of 149. docbrown.info
The fragmentation of the molecular ion provides valuable structural information. Aliphatic amines are known to undergo characteristic cleavage at the Cα-Cβ bond, a process known as alpha-cleavage, due to the stabilization of the resulting cation by the nitrogen atom. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of bonds adjacent to the amine group and within the propyl chain.
A significant fragmentation pathway for primary amines is the loss of an alkyl radical to form a stable iminium cation. In the case of this compound, the base peak in the mass spectrum is often the [CH2NH2]+ ion at m/z 30. docbrown.infolibretexts.org This fragment results from the cleavage of the bond between the first and second carbon atoms of the propyl chain relative to the amine group.
Another prominent fragmentation pattern involves the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a related benzyl (B1604629) cation. The presence of the methyl group on the benzene ring can influence the fragmentation, potentially leading to the formation of a methyltropylium ion.
Predicted Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 149 | [C10H15N]+ | C10H15N | Molecular Ion |
| 132 | [C9H10N]+ | C9H10N | Loss of NH3 |
| 118 | [C9H10]+ | C9H10 | Loss of the propylamino group |
| 105 | [C8H9]+ | C8H9 | Tropylium-like ion from benzylic cleavage |
| 91 | [C7H7]+ | C7H7 | Tropylium ion |
| 30 | [CH2NH2]+ | CH2NH2 | Alpha-cleavage, often the base peak docbrown.infolibretexts.org |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a high degree of accuracy, typically to four or more decimal places. brentford.hounslow.sch.uk This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C10H15N. wikipedia.orgchegg.comnih.gov
The calculated exact mass for C10H15N is 149.120449483 Da. nih.govnih.govnih.gov HRMS analysis of a sample of this compound would be expected to yield a molecular ion peak very close to this value. This high mass accuracy helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas. scispace.com
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C10H15N |
| Nominal Mass | 149 |
| Monoisotopic (Exact) Mass | 149.120449483 Da nih.govnih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. leeder-analytical.com These methods are invaluable for monitoring the progress of chemical reactions and for assessing the purity of the synthesized compound. researchgate.neteurl-pesticides.eu
In the synthesis of this compound, GC-MS or LC-MS can be used to analyze aliquots of the reaction mixture over time. ijrap.net This allows for the identification and quantification of reactants, intermediates, and the final product, helping to determine the optimal reaction conditions and endpoint.
For purity assessment, a sample of the isolated this compound is injected into the chromatograph. The components of the sample are separated based on their physicochemical properties, such as boiling point and polarity. gcms.cz The mass spectrometer then detects and identifies each separated component. A pure sample will ideally show a single chromatographic peak corresponding to the desired compound. nih.gov The presence of other peaks would indicate impurities, which can then be identified by their mass spectra. Due to the polar nature of the amine group, which can cause peak tailing in GC, chemical derivatization is sometimes employed to improve chromatographic performance. jfda-online.com This involves converting the amine into a less polar derivative, such as a silyl (B83357) or acyl derivative, prior to analysis. jfda-online.com
X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline derivatives are obtained)
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. google.com For this analysis to be possible, the compound of interest, or a derivative thereof, must be obtained in the form of a single crystal of sufficient size and quality.
While there is no specific information available in the provided search results on the crystal structure of this compound itself, it is possible to form crystalline derivatives, such as salts (e.g., hydrochloride or sulfate), which may be suitable for X-ray diffraction analysis. d-nb.info If a suitable crystal were obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. iucr.orgmdpi.comresearchgate.net This data would reveal the spatial relationship between the 2-methylphenyl group and the propan-1-amine side chain, as well as the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Computational and Theoretical Chemistry Studies of 3 2 Methylphenyl Propan 1 Amine
Prediction and Interpretation of Spectroscopic Parameters
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light a molecule absorbs.
For a molecule like 3-(2-Methylphenyl)propan-1-amine, TD-DFT calculations would reveal how the substitution pattern on the phenyl ring and the presence of the aminopropyl chain influence its electronic structure and, consequently, its UV-Vis absorption profile. The calculations would provide information on the main absorption bands, their corresponding electronic transitions (e.g., π→π* transitions within the benzene (B151609) ring), and their oscillator strengths, which relate to the intensity of the absorption.
Although specific TD-DFT data for this compound is not available, studies on related aromatic compounds demonstrate the utility of this method. For instance, TD-DFT calculations on other molecules are routinely used to correlate computed absorption maxima with experimental data, providing a deeper understanding of the electronic properties. wikipedia.orgtandfonline.com
Table 1: Illustrative TD-DFT Data for a Related Aromatic Amine (Note: This data is for illustrative purposes and does not represent this compound)
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S0 → S1 | 280 | 0.05 | HOMO → LUMO (π→π) |
| S0 → S2 | 235 | 0.12 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 210 | 0.08 | HOMO → LUMO+1 (π→π*) |
Molecular Reactivity Descriptors and Conceptual DFT Analysis
Conceptual DFT provides a framework to understand and predict the chemical reactivity of molecules using various descriptors derived from the electron density.
Global Reactivity Descriptors
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.
While no specific calculated values for this compound were found, studies on other organic molecules show how these descriptors can be used to compare the reactivity of different compounds. nih.gov
Table 2: Illustrative Global Reactivity Descriptors for Isomeric Tolyl-derivatives (Note: This data is for illustrative purposes and does not represent this compound)
| Descriptor | Molecule A | Molecule B |
| EHOMO (eV) | -6.214 | -6.162 |
| ELUMO (eV) | -1.868 | -1.905 |
| HOMO-LUMO Gap (eV) | 4.346 | 4.257 |
| Hardness (η) | 2.173 | 2.129 |
| Electronegativity (χ) | 4.041 | 4.034 |
| Electrophilicity Index (ω) | 3.757 | 3.821 |
Local Reactivity Descriptors
Local reactivity descriptors pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks.
Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgresearchgate.net
f+(r): For nucleophilic attack (where an electron is added).
f-(r): For electrophilic attack (where an electron is removed).
f0(r): For radical attack.
Dual Descriptor (Δf(r)): The dual descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a clear picture of the electrophilic and nucleophilic regions of a molecule. A positive value indicates a site prone to nucleophilic attack, while a negative value indicates a site susceptible to electrophilic attack.
For this compound, these descriptors would identify the reactivity of the nitrogen atom of the amine group and specific carbon atoms on the aromatic ring. For example, the nitrogen atom is expected to be a primary site for electrophilic attack, which would be reflected in a high value of f-(r).
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms. For this compound, one could model its reactions, such as N-alkylation or acylation. This involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction barrier.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
Studies on related phenethylamine (B48288) derivatives have used these methods to elucidate complex reaction mechanisms, such as those involving rearrangements or the formation of intermediates. acs.orgresearchgate.net
Investigation of Intramolecular and Intermolecular Interactions
The conformation and properties of this compound are influenced by a variety of non-covalent interactions.
Intramolecular Interactions: The flexible propyl chain allows for various conformations. Intramolecular hydrogen bonding could occur between the amine group (N-H) and the π-system of the tolyl group. bohrium.com Computational methods can be used to identify the most stable conformers and quantify the strength of these interactions.
Intermolecular Interactions: In the condensed phase, intermolecular hydrogen bonds between the amine groups of neighboring molecules (N-H···N) would be significant. These interactions are crucial for understanding the physical properties of the substance. DFT studies on similar amino compounds have been used to analyze the nature and strength of such hydrogen bonds. conicet.gov.armdpi.com
Tautomerism: While less common for this specific structure, computational studies could investigate the relative energies of any potential tautomers to determine their likelihood of existence.
Computational analyses of amphetamine analogs, which are structurally related to this compound, have demonstrated the importance of both intramolecular and intermolecular forces, such as hydrogen bonding and van der Waals interactions, in determining their structure and interactions with other molecules. mdpi.comresearchgate.net
Applications in Advanced Chemical Synthesis and Materials Science Research
3-(2-Methylphenyl)propan-1-amine as a Versatile Synthetic Building Block and Intermediate
As a primary amine, this compound is a valuable building block in organic synthesis. Amines are fundamental reagents that can act as nucleophiles, bases, and precursors for a multitude of functional groups. google.com The primary amine functionality of this compound allows it to readily participate in a wide range of chemical transformations, making it a key intermediate in the construction of more complex molecules. researchgate.net
Common reactions involving this building block include:
Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form N-substituted amides. These amides are crucial scaffolds in medicinal chemistry. google.com
Imine Synthesis: Condensation with aldehydes or ketones to yield imines (Schiff bases), which can be further reduced to form secondary amines.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to produce secondary and tertiary amines, expanding the molecular diversity.
Heterocyclic Synthesis: It can serve as a key synthon for building nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.govamericanpharmaceuticalreview.com For example, it can be used in reactions to form pyrazoles, quinolines, or other ring systems. sigmaaldrich.comsmolecule.com
A patent for a related compound, (R)-3-(2-(allyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, highlights its use as a key intermediate in the industrial synthesis of pharmacologically active molecules like Fesoterodine. nih.gov Similarly, derivatives of 3-(methylamino)-1-(2-thienyl)propan-1-ol are crucial intermediates for the synthesis of the antidepressant Duloxetine. researchgate.netgoogle.com These examples underscore the role of substituted propan-1-amines as critical components in the synthesis of complex, high-value chemicals.
Table 1: Representative Synthetic Transformations of Primary Amines
| Reaction Type | Reactant | Functional Group Formed | Significance |
|---|---|---|---|
| Acylation | Carboxylic Acid / Acid Chloride | Amide | Prevalent in drug molecules |
| Condensation | Aldehyde / Ketone | Imine (Schiff Base) | Intermediate for secondary amines |
| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine | Increases molecular complexity |
Role in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers, forming coordination complexes. This property makes it and its derivatives attractive candidates for ligand design in catalysis. smolecule.comresearchgate.net While research specifically detailing this compound in this role is not abundant, the principles of using similar amines are well-established.
The amine itself can function as a simple monodentate ligand. More significantly, it serves as a scaffold for creating more complex multidentate ligands. cardiff.ac.uk By chemically modifying the amine or the phenyl ring, additional donor atoms (such as phosphorus, oxygen, or sulfur) can be introduced, leading to bidentate or tridentate ligands. For instance, a derivative, (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine, incorporates an imidazole (B134444) ring, creating a multidentate ligand capable of forming stable complexes with metal ions. smolecule.com
These custom-designed ligands can influence the steric and electronic environment of a metal catalyst, thereby controlling its activity, selectivity, and stability. For example, palladium complexes bearing alkyl amine ligands have been studied for their catalytic performance in cross-coupling reactions. ua.edu The structure of the amine ligand directly impacts the efficiency of the catalyst. ua.edu Thiourea (B124793) derivatives, which can be synthesized from primary amines, are also extensively used as ligands in coordination chemistry. researchgate.net
Precursor for Functionalized Organic Materials (e.g., Polymers, Surface Modifiers)
The reactivity of the primary amine group makes this compound a potential precursor for creating functionalized organic materials.
Polymer Synthesis: It can be used as a monomer in polymerization reactions. For example, through polycondensation with dicarboxylic acids, it can form polyamides. The (2-methylphenyl)propyl side chain would impart specific properties to the polymer backbone, such as altered solubility, thermal stability, and mechanical characteristics. Plasma polymerization of amine-containing precursors is another technique used to create functional thin films. researchgate.net
Surface Modification: The amine group can be used to anchor the molecule onto surfaces, thereby modifying their chemical and physical properties. For instance, it can react with surfaces rich in epoxy, carboxylic acid, or isocyanate groups. This is a common strategy for functionalizing materials like silica (B1680970) nanoparticles, glass beads, or polymer films. researchgate.netresearchgate.netsoton.ac.uk Aminosilanes, such as (aminopropyl)triethoxysilane (APTS), are widely used to introduce amine groups onto silica surfaces, which can then be further functionalized. nih.gov The covalent attachment of amine-containing molecules can alter surface wettability, adhesion, and biocompatibility, or provide reactive sites for subsequent chemical transformations. researchgate.netsoton.ac.uk
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Resulting Material/Effect |
|---|---|---|
| Polymer Chemistry | Monomer | Polyamides, Polyimines with tailored properties |
| Surface Science | Surface Modifier | Functionalized surfaces with altered hydrophobicity, adhesion, and reactivity |
Derivatization for Enhanced Analytical Method Development (e.g., Spectroscopic Tagging, SFC-MS Signal Improvement)
In analytical chemistry, it is often necessary to derivatize analytes to improve their detection and separation. Primary amines like this compound are ideal candidates for derivatization due to the high reactivity of the -NH2 group. nih.gov
Spectroscopic Tagging: To enhance detectability in techniques like UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be attached to the amine. Reagents such as dansyl chloride react with primary amines to yield highly fluorescent sulfonamide derivatives, significantly lowering the limits of detection. google.comnih.gov This process of "tagging" is crucial for quantifying trace amounts of amine-containing compounds in complex matrices. researchgate.net
Chromatography and Mass Spectrometry (MS): Derivatization is also employed to improve chromatographic behavior and mass spectrometric response. research-solution.comddtjournal.com In Gas Chromatography (GC), silylation of the amine group increases its volatility and thermal stability. research-solution.com In Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), attaching a permanently charged or easily ionizable group can dramatically enhance the signal intensity in the mass spectrometer. nih.govddtjournal.com For SFC-MS analysis of amines, additives are often used to improve peak shape and signal response. researchgate.net The predicted collision cross-section (CCS) values for protonated and other adducts of this compound can be calculated, which aids in its identification in MS-based analyses. uni.lu
Table 3: Common Derivatization Strategies for Primary Amines
| Analytical Technique | Derivatization Goal | Example Reagent |
|---|---|---|
| Fluorescence Spectroscopy | Attach a fluorescent tag | Dansyl Chloride google.comnih.gov |
| Gas Chromatography (GC) | Increase volatility and stability | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) research-solution.com |
| LC-MS / SFC-MS | Enhance ionization efficiency | Reagents adding a fixed charge or easily ionizable moiety americanpharmaceuticalreview.comddtjournal.com |
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes to 3-(2-Methylphenyl)propan-1-amine
The pursuit of "green" chemistry principles is paramount in modern organic synthesis. uniroma1.itdokumen.pub Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of this compound. Key areas of interest include:
Catalytic Hydrogenation: While traditional methods may rely on stoichiometric reducing agents, the development of catalytic hydrogenation processes using earth-abundant metal catalysts or even metal-free systems presents a significant opportunity for greener synthesis. dokumen.pub
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. mdpi.comnih.govresearchgate.net The application of biocatalytic routes to produce this compound could lead to higher yields and enantiopurities under mild reaction conditions. acs.orggoogle.com
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and potential for easier scale-up. polimi.itbeilstein-journals.orgd-nb.infonih.gov Investigating the synthesis of this compound using flow chemistry could lead to more efficient and scalable production processes.
Renewable Feedstocks: A long-term goal will be to develop synthetic pathways that utilize renewable starting materials, moving away from petroleum-based feedstocks.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Method | Advantages | Disadvantages | Key Research Focus |
|---|---|---|---|
| Traditional Synthesis | Well-established procedures. | Often involves harsh reagents, stoichiometric waste, and multiple steps. | Optimization of existing routes for higher yields and reduced waste. |
| Catalytic Hydrogenation | High atom economy, cleaner reactions. dokumen.pub | May require precious metal catalysts, high pressures, or temperatures. | Development of non-precious metal catalysts and milder reaction conditions. |
| Biocatalysis | High enantioselectivity, mild conditions, biodegradable catalysts. nih.govacs.org | Enzyme stability and substrate scope can be limiting. | Enzyme engineering and process optimization for industrial-scale production. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, and process control. polimi.itd-nb.info | Requires specialized equipment and process development. | Development of robust and efficient continuous flow synthesis protocols. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural features of this compound, particularly the ortho-methyl group, can influence its reactivity in fascinating ways. Future research should aim to uncover and exploit these properties:
Ortho-Functionalization: The presence of the ortho-methyl group can direct or hinder reactions on the aromatic ring. Investigating selective C-H activation and functionalization at the ortho position could lead to novel derivatives with unique properties. rsc.orgacs.org
Palladacycle Chemistry: The formation of palladacycles from ortho-palladated phenethylamines has been shown to be a versatile strategy for further functionalization. acs.orgresearchgate.net Exploring the reactivity of palladacycles derived from this compound could open up new avenues for complex molecule synthesis.
Derivatization of the Amino Group: The primary amine functionality is a key site for a wide range of chemical transformations, including N-alkylation, acylation, and the formation of imines and other nitrogen-containing heterocycles. researchgate.net Systematic exploration of these reactions can lead to a diverse library of analogs.
Mannich-type Reactions: The reactivity of related ketonic Mannich bases suggests that this compound could participate in or be synthesized via novel Mannich-type reactions, allowing for the introduction of diverse substituents. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. mit.edu For this compound, this integrated approach can accelerate discovery and optimization:
Predictive Modeling of Enantioselectivity: Computational models can be developed to predict the enantioselectivity of asymmetric syntheses, guiding the choice of catalysts and reaction conditions to achieve high enantiomeric excess. chemrxiv.orgnih.gov This is particularly relevant for the production of chiral analogs of this compound.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms, identify transition states, and understand the factors that control reactivity and selectivity. researchgate.net
In Silico Screening of Analogs: Computational tools can be used to predict the properties of virtual libraries of this compound analogs, allowing researchers to prioritize the synthesis of compounds with desired characteristics.
Structure-Property Relationships: By combining experimental data with computational analysis, robust quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models can be developed to guide the design of new, safer, and more effective molecules. researchgate.net
Table 2: Application of Computational Methods in the Study of this compound
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes with biological targets. | Identification of potential protein interactions and guiding drug design. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. researchgate.net | Understanding reactivity, predicting reaction outcomes, and interpreting experimental data. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions. | Insights into conformational flexibility and binding kinetics. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for designing more potent analogs. researchgate.net |
Challenges in Scalable and Enantioselective Production of this compound and its Analogs
The transition from laboratory-scale synthesis to industrial production presents several challenges, particularly for chiral molecules. Key hurdles to overcome for this compound and its analogs include:
Cost-Effective Chiral Resolution: For racemic mixtures, the development of efficient and economical methods for separating enantiomers is crucial. thieme-connect.dersc.orgresearchgate.netgoogle.com This includes classical diastereomeric crystallization as well as enzymatic kinetic resolution. semanticscholar.org
Development of Robust Asymmetric Syntheses: While asymmetric synthesis is often preferred, achieving high enantioselectivity on a large scale can be challenging. nih.govacs.orgacs.org The development of robust and scalable catalytic systems is a primary goal.
Process Optimization and Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) on a large scale is critical for ensuring consistent yield and purity. Flow chemistry can offer significant advantages in this regard. d-nb.infowhiterose.ac.uk
Purification and Isolation: The development of efficient and scalable purification methods to remove impurities and byproducts is essential for obtaining the final product with the required specifications.
Investigation of Supramolecular Interactions in Solution and Solid States
The non-covalent interactions of this compound are fundamental to its behavior in different environments. Future research in this area will focus on:
Host-Guest Chemistry: Investigating the formation of inclusion complexes with macrocyclic hosts, such as cyclodextrins or calixarenes, could lead to applications in drug delivery, sensing, and separation.
Crystal Engineering: A detailed analysis of the crystal packing of this compound and its salts can provide insights into the dominant intermolecular interactions, such as hydrogen bonding and π-π stacking. This knowledge is crucial for controlling solid-state properties like solubility and stability.
Self-Assembly: Understanding how molecules of this compound self-assemble in solution and in the solid state can lead to the design of novel materials with specific functions.
Interactions with Biomolecules: Studying the non-covalent interactions between this compound and its analogs with biological macromolecules is essential for understanding their mechanisms of action at a molecular level.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methylphenyl)propan-1-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of aryl-substituted propan-1-amine derivatives often involves nucleophilic substitution or reductive amination. For example, 3-(4-Benzylpiperidin-1-yl)propan-1-amine is synthesized via nucleophilic substitution between 4-benzylpiperidine and 3-chloropropan-1-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) . Adapting this method, this compound could be synthesized by reacting 2-methylbenzyl bromide with propan-1-amine. Key parameters to optimize include:
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. ethers |
| Temperature | 80–100°C for reflux conditions |
| Catalyst/Base | K₂CO₃ or NaH for deprotonation |
| Reaction Time | 12–24 hours monitored by TLC or GC-MS |
Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended. Yield improvements (>70%) are achievable by iterative solvent/base screening .
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer: Combined spectroscopic and computational methods are critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C2 of phenyl ring). Compare shifts with analogs like 3-(4-Methoxyphenoxy)propan-1-amine, where methoxy protons resonate at δ 3.7–3.8 ppm .
- X-ray Crystallography : Use SHELX programs for crystal structure determination. For example, SHELXL refines small-molecule structures with high precision, even for twisted conformations in aryl-amine derivatives .
- DFT Calculations : Gaussian or ORCA software can predict electron density maps and HOMO-LUMO gaps, aiding in understanding reactivity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs like CCR5, as seen in 3-(4-Benzylpiperidin-1-yl)propan-1-amine’s antagonism ).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ < 50 µM suggests therapeutic potential).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for receptor targeting?
Methodological Answer: SAR studies require systematic structural modifications:
- Substituent Variation : Replace the 2-methyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups. Compare with 3-(4-Chlorophenyl)propan-1-amine, where Cl enhances lipophilicity .
- Backbone Elongation : Extend the propyl chain to butyl (see 3-(hexyloxy)propan-1-amine’s increased hydrophobicity ).
- Bioisosteric Replacement : Substitute the phenyl ring with pyridine (e.g., 3-(Pyridin-2-yloxy)propan-1-amine’s altered π-π stacking ).
Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Conflicting data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or off-target effects. Strategies include:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like CCR5 or serotonin receptors. Compare results with 3-(4-Benzylpiperidin-1-yl)propan-1-amine’s docking into CCR5 .
- MD Simulations : GROMACS simulations (100 ns) assess ligand-receptor stability. For example, 3-(Oxazol-4-yl)propan-1-amine’s stable binding to antimicrobial targets was validated via RMSD plots .
- Meta-Analysis : Apply statistical tools (e.g., Prism) to normalize data across studies, controlling for variables like cell line or buffer pH.
Q. What advanced techniques can elucidate the metabolic fate of this compound in vivo?
Methodological Answer:
- LC-MS/MS : Quantify metabolites in plasma or liver microsomes. For example, 3-(1-Methylazetidin-3-yl)propan-1-amine’s N-dealkylation pathway was identified using high-resolution MS .
- Isotope Labeling : Synthesize ¹⁴C-labeled compound to track metabolic pathways.
- CYP450 Inhibition Assays : Determine if metabolism is mediated by CYP3A4/2D6 using recombinant enzymes (e.g., Corning Gentest™ kits).
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
Methodological Answer:
- SHELXD/SHELXE : Solve crystal structures of chiral analogs (e.g., (R)-1-(4-Methoxyphenyl)propan-2-amine’s resolved configuration ).
- CD Spectroscopy : Correlate crystal structure with circular dichroism peaks for enantiomeric purity validation.
- Patterson Maps : Identify heavy atoms (e.g., bromine in 3-(3-Bromo-5-fluorophenoxy)propan-1-amine ) to phase low-resolution data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
